REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[C:4]([C:9](=[O:11])[CH3:10])=[N:5][CH:6]=[CH:7][CH:8]=1.[Br:14]Br>Br>[Br:14][CH2:10][C:9]([C:4]1[C:3]([C:2]([F:1])([F:12])[F:13])=[CH:8][CH:7]=[CH:6][N:5]=1)=[O:11].[BrH:14]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C(=NC=CC1)C(C)=O)(F)F
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
CUSTOM
|
Details
|
the reaction under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=NC=CC=C1C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |